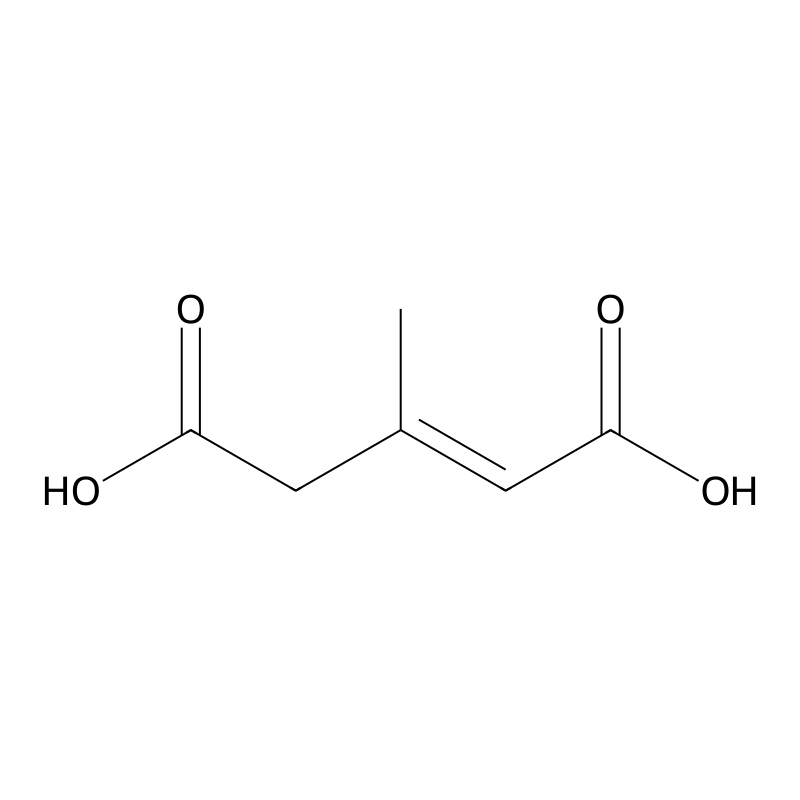3-Methylglutaconic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Biomarker for Mitochondrial Dysfunction
Elevated levels of 3MGA in urine are a hallmark feature of a group of conditions known as 3-methylglutaconic aciduria (3MGA-uria) []. These are a collection of inborn errors of metabolism characterized by defects in mitochondrial function []. While the exact cause of elevated 3MGA can vary, its presence helps researchers identify mitochondrial dysfunction, which plays a role in various neurological and developmental disorders [].
Understanding Leucine Degradation Pathway
3MGA is an intermediate metabolite in the leucine degradation pathway, which is the process by which the body breaks down the amino acid leucine for energy []. Studying 3MGA levels can help researchers understand how this pathway functions and identify potential disruptions that lead to metabolic disorders. Mutations in the enzyme 3-methylglutaconyl-CoA hydratase, which is responsible for converting 3MGA to another metabolite, can cause a specific type of 3MGA-uria known as type I [].
Distinguishing Different Types of 3MGA-uria
There are five recognized types of 3MGA-uria, each with distinct underlying genetic causes and clinical presentations []. While all types show elevated 3MGA levels, researchers can use additional biochemical markers and genetic analysis to differentiate between them. This helps in providing accurate diagnoses and developing targeted treatment strategies for each specific type [].
3-Methylglutaconic acid is a dicarboxylic acid with the chemical formula C₆H₈O₄. It is an intermediate in various metabolic pathways, including the degradation of leucine and the mevalonate pathway, which connects isoprenoid metabolism with mitochondrial acetyl-CoA metabolism. This compound is particularly notable for its role in certain metabolic disorders, where it accumulates in urine, leading to conditions known as 3-methylglutaconic acidurias .
Studies have shown that this acylation may lead to altered protein function and contribute to the symptoms observed in conditions associated with high levels of 3-methylglutaconic acid.
3-Methylglutaconic acid has been linked to various biological activities, particularly in the context of metabolic disorders. High levels of this compound can result in acidogenic effects, inducing acidosis and potentially causing adverse health outcomes across multiple organ systems. Additionally, it has been implicated in mitochondrial dysfunction, as its accumulation often correlates with compromised mitochondrial energy metabolism
3-Methylglutaconic acid has several applications:
Research has indicated that 3-methylglutaconic acid interacts with various proteins through acylation processes. The ability of cis-3-methylglutaconic anhydride to acylate lysine residues on proteins suggests potential regulatory roles in metabolic pathways and highlights its significance in pathophysiological contexts
Several compounds share structural or functional similarities with 3-methylglutaconic acid. Here are some notable examples: While these compounds share some metabolic roles, 3-methylglutaconic acid's unique position as a marker for specific metabolic disorders distinguishes it within this group. Its involvement in both energy metabolism and potential toxicological effects makes it a significant subject of study in biochemistry and clinical research
Irritant Compound Name Structure/Properties Uniqueness 2-Methylbutyric Acid C₅H₁₀O₂ Intermediate in branched-chain fatty acid metabolism. 4-Methylglutaconic Acid C₆H₈O₄ Isomeric form that may exhibit different biological activities. 3-Hydroxyisobutyric Acid C₄H₈O₃ Involved in similar metabolic pathways but with different enzymatic interactions.
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Other CAS
Wikipedia
Use Classification
Dates








